10-ethoxy-3-(3-methoxypropyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione
Description
This compound belongs to the methanobenzoxadiazocine family, characterized by a fused bicyclic framework incorporating oxygen, nitrogen, and sulfur heteroatoms. The structure features a 2,6-methano bridge, an ethoxy group at position 10, a 3-methoxypropyl substituent at position 3, and a thione (C=S) group at position 2. Such derivatives are synthesized via alkylation or isomerization reactions, often involving DMF or DMSO as solvents, which can induce structural rearrangements . The compound’s stereoelectronic properties are influenced by the methoxypropyl and ethoxy substituents, which enhance solubility and modulate reactivity in substitution reactions .
Properties
IUPAC Name |
6-ethoxy-10-(3-methoxypropyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-4-21-14-8-5-7-12-13-11-17(2,22-15(12)14)19(16(23)18-13)9-6-10-20-3/h5,7-8,13H,4,6,9-11H2,1-3H3,(H,18,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBYPKDESOOFNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3(CC2NC(=S)N3CCCOC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 10-ethoxy-3-(3-methoxypropyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Benzoxadiazocine Core: This step involves the cyclization of appropriate precursors to form the benzoxadiazocine ring system.
Introduction of Functional Groups:
Thione Formation:
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
10-ethoxy-3-(3-methoxypropyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the thione group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
10-ethoxy-3-(3-methoxypropyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 10-ethoxy-3-(3-methoxypropyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways and the induction of cell death in cancer cells. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Substituent Variations
The following table compares key structural features and spectroscopic data of the target compound with analogous methanobenzoxadiazocine derivatives:
Reactivity and Functional Group Influence
- Thione Reactivity: The 4-thione group in the target compound facilitates S-alkylation over N-alkylation, as seen in compound 3c (9:1 S/N ratio) . This contrasts with non-thione analogues (e.g., oxadiazole-2-ones), where alkylation occurs preferentially at nitrogen.
- Solvent-Driven Isomerization: In DMF, the target compound may undergo structural isomerization to pyrimidine derivatives (e.g., compound 4), a behavior shared with other 2,6-methanobenzoxadiazocines .
- Antiradical Activity: Methano[1,3]thiazolo derivatives (e.g., Kulakov et al., 2014) exhibit notable antiradical properties due to electron-donating substituents, whereas the target compound’s bioactivity remains unstudied .
Spectroscopic Distinctions
- ¹H NMR : The target compound’s S-ethyl group protons (1.03 ppm, triplet) and methoxypropyl CH₂ (3.3–3.5 ppm) differ from pyrimidine analogue 4 , which shows shifted H-6 (5.73 ppm) and ethoxy quartets (4.01–4.13 ppm) .
- ¹³C NMR : The thione carbon in the target compound resonates near 180 ppm, whereas pyrimidine analogues exhibit carbonyl carbons at 165–170 ppm .
Research Implications and Gaps
- Synthetic Flexibility : The compound’s reactivity profile supports modular synthesis of derivatives with tailored electronic properties.
- Unanswered Questions : Biological activity data (e.g., antimicrobial, anticancer) for the target compound are absent in current literature. Comparative studies with antiradical-active analogues (e.g., ) are warranted.
Biological Activity
10-Ethoxy-3-(3-methoxypropyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 336.45 g/mol. The compound features a benzoxadiazocine core modified with an ethoxy group and a methoxypropyl side chain, which may influence its biological activity.
Anti-inflammatory Activity
Recent studies have investigated the anti-inflammatory potential of similar benzoxadiazocine derivatives. For instance, compounds with structural similarities have shown significant inhibition of cyclooxygenase (COX) enzymes. In a comparative study, various derivatives were tested for their IC50 values against COX-1 and COX-2 enzymes:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 10-Ethoxy... | TBD | TBD |
| Celecoxib | 11.7 ± 0.23 | 8.72 ± 0.28 |
| Diclofenac | 6.74 | 1.10 |
Note: The specific IC50 values for 10-ethoxy-3-(3-methoxypropyl)-2-methyl derivative are currently under investigation and require further experimental validation.
Antimicrobial Activity
The compound's potential antimicrobial properties have been explored through various assays. Preliminary results indicate that derivatives of benzoxadiazocine can exhibit antibacterial and antifungal activities. For example, compounds similar to 10-ethoxy derivatives were found to inhibit the growth of Staphylococcus aureus at concentrations lower than those required for unsubstituted analogs .
Case Study 1: Synthesis and Evaluation
A recent study synthesized several benzoxadiazocine derivatives and evaluated their biological activities. The synthesis involved multi-step reactions that yielded compounds with varying substituents at key positions on the benzoxadiazocine ring. The resulting derivatives were screened for their anti-inflammatory effects using in vitro assays on RAW264.7 cells, measuring the expression levels of inflammatory markers such as iNOS and COX-2 .
Case Study 2: Structure-Activity Relationship (SAR)
Another important aspect of studying 10-ethoxy derivatives is understanding the structure-activity relationship (SAR). A detailed SAR analysis revealed that modifications on the ethoxy and methoxy groups significantly influenced the compound's affinity for COX enzymes and its overall anti-inflammatory efficacy . This highlights the importance of chemical structure in determining biological activity.
Q & A
Q. Methodology :
- Factorial design : Test variables (e.g., temperature, catalyst loading, solvent ratio) using a factorial matrix to identify interactions. For example, a 3-factor design reduces experimental runs by 50% while quantifying parameter significance .
- Computational modeling : Quantum mechanical calculations (e.g., DFT) predict transition states to guide solvent/catalyst selection .
- Real-time monitoring : In-situ FTIR or Raman spectroscopy tracks intermediate formation, enabling dynamic adjustments .
Advanced: What computational tools predict the compound’s reactivity and stability?
- Quantum chemical calculations : Use Gaussian or ORCA to model reaction pathways (e.g., thione tautomerization) and activation energies .
- AI-driven simulations : Train neural networks on existing kinetic data to predict optimal reaction trajectories. COMSOL Multiphysics integrates diffusion-reaction models for scale-up scenarios .
- Molecular dynamics (MD) : Simulate solvent effects on stability, identifying degradation-prone conditions (e.g., aqueous vs. anhydrous) .
Advanced: How to resolve contradictions in biological activity data?
Q. Approach :
- Statistical meta-analysis : Aggregate data from multiple studies (e.g., IC variability) to identify outliers or batch effects.
- Control experiments : Verify assay conditions (e.g., pH, serum proteins) that may alter bioavailability.
- Dose-response reevaluation : Use Hill slope analysis to distinguish partial agonism from non-specific binding .
Basic: Which functional groups dominate its chemical behavior?
- Thione group (C=S) : Participates in nucleophilic substitutions and metal coordination.
- Methoxy/ethoxy groups : Influence solubility and steric hindrance in ring systems.
- Methano bridge : Restricts conformational flexibility, affecting binding to biological targets .
Advanced: How to establish structure-activity relationships (SAR) for drug design?
- Substituent modulation : Synthesize analogs with varied alkyl/aryl groups on the oxadiazocine core.
- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthetic targets.
- Pharmacophore mapping : Overlay active/inactive analogs to identify essential moieties (e.g., thione position) .
Basic: What purification techniques ensure high purity?
- Recrystallization : Ethanol/water mixtures yield crystals with >95% purity.
- Column chromatography : Silica gel with gradient elution (hexane:ethyl acetate) resolves polar byproducts.
- HPLC : Reverse-phase C18 columns separate enantiomers if chiral centers are present .
Advanced: How to assess stability under varying environmental conditions?
- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
- Degradation kinetics : Monitor via HPLC-UV to calculate (time to 10% degradation).
- Microscopy : SEM/TEM detects crystallinity changes impacting solubility .
Advanced: Can data-driven approaches accelerate reaction discovery?
- Machine learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict feasible pathways.
- Automated high-throughput screening : Robotic platforms test 100+ conditions/day, validated by LC-MS.
- Feedback loops : Integrate failed experiment data into ML pipelines to refine predictive accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
